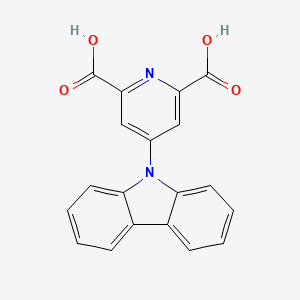

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid

Description

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid is a pyridine-2,6-dicarboxylic acid (DPA) derivative functionalized with a carbazole moiety at the 4-position of the pyridine ring. DPA itself is a well-known ligand in coordination chemistry due to its ability to form stable complexes with metal ions via its two carboxylate groups and pyridinic nitrogen . The carbazole substituent introduces extended π-conjugation and aromaticity, enhancing photophysical properties and enabling applications in luminescent materials and medical imaging probes . This article provides a detailed comparison of this compound with structurally analogous DPA derivatives and other carbazole-containing dicarboxylic acids.

Properties

IUPAC Name |

4-carbazol-9-ylpyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4/c22-18(23)14-9-11(10-15(20-14)19(24)25)21-16-7-3-1-5-12(16)13-6-2-4-8-17(13)21/h1-10H,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZJQEFBCUVVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=NC(=C4)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects primarily through its interaction with molecular targets in biological systems. The carbazole group can interact with various enzymes and receptors, modulating their activity. The pyridine ring can form coordination complexes with metal ions, influencing catalytic processes.

Molecular Targets and Pathways:

Enzymes: Interaction with specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors that regulate cellular signaling.

Metal Ions: Coordination with metal ions to form catalytic complexes.

Comparison with Similar Compounds

Substituent Effects on Coordination and Reactivity

The substitution pattern on the pyridine ring significantly influences the electronic and steric properties of DPA derivatives. For example:

- DPA (L1) : The parent compound lacks substituents, enabling unhindered coordination to metal ions via its carboxylate and nitrogen sites .

- 4-Methoxy/4-Ethoxy DPA derivatives : Electron-donating alkoxy groups at the 4-position reduce electrophilicity but enhance steric bulk, affecting metal-ligand bond strength and selectivity .

- 4-(9H-Carbazol-9-yl) DPA (L5) : The carbazole group introduces a bulky, planar aromatic system that increases π-π stacking interactions and alters electronic transitions. This enhances ligand-to-metal charge transfer (LMCT) but may create steric hindrance in complex formation .

Table 1: Substituent Effects on DPA Derivatives

Luminescence and Energy Transfer Efficiency

A critical study compared the luminescent properties of ternary TbEDTA chelates with five DPA derivatives (L1–L5) :

- L1 (DPA) : Weak luminescence due to inefficient energy transfer from ligand to Tb³⁺.

- L5 (Carbazole-DPA) : Exhibits intra-ligand charge transfer (ILCT) states but shows energy back-transfer from Tb³⁺ to ligand emissive states, leading to quenching. This reduces luminescence efficiency compared to ligands with dibenzofuran (L3) or dibenzothiophene (L4) substituents .

Table 2: Luminescence Properties of TbEDTA Chelates

Comparison with Other Carbazole-Containing Dicarboxylic Acids

9-(4-Carboxyphenyl)-9H-Carbazole-3,6-dicarboxylic Acid

This compound features three carboxyl groups (two on carbazole, one on phenyl), enabling multidentate coordination. Compared to carbazole-DPA:

Biological Activity

4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid, with the CAS number 2079886-11-4, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields.

- Molecular Formula : C19H12N2O4

- Molar Mass : 332.31 g/mol

The compound features a carbazole moiety linked to a pyridine dicarboxylic acid structure, which contributes to its unique chemical behavior and potential biological interactions.

Biological Activity Overview

Research indicates that 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid exhibits various biological activities, primarily through its interactions with cellular targets and pathways. Key areas of investigation include:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways has been explored in various studies.

The biological activity of this compound can be attributed to several mechanisms:

- Chelation Properties : The presence of carboxylic acid groups allows for metal ion chelation, which can influence enzymatic activities and cellular signaling pathways.

- Radical Scavenging : The compound's structure enables it to scavenge free radicals, thereby mitigating oxidative damage in cells.

- Inhibition of Pathways : Studies indicate that it may inhibit specific signaling pathways involved in inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid:

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radical concentrations when treated with this compound, highlighting its potential as an antioxidant agent.

Study 2: Antimicrobial Effects

In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that the compound exhibited moderate antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against strains like Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory effects revealed that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in cell cultures. This suggests a potential therapeutic application in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that derivatives of pyridine and carbazole structures exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, studies have shown that compounds containing similar structural motifs can effectively block proliferation in various cancer models, suggesting that 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid may possess similar bioactivity .

Antimicrobial Properties : The pyridine ring is known for its biological activity, including antimicrobial effects. Compounds with pyridine derivatives have shown efficacy against a range of pathogens, indicating that 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid could be explored for developing new antimicrobial agents .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of carbazole derivatives make them suitable for applications in OLED technology. The compound can be used as a host material or an electron transport layer due to its high thermal stability and good charge transport properties. Research has demonstrated that incorporating such compounds into OLEDs can enhance their efficiency and stability .

Photovoltaic Devices : Similar to OLEDs, the compound's electronic characteristics may also be harnessed in organic photovoltaic cells. Its ability to facilitate charge separation and transport can improve the performance of solar cells based on organic materials .

Coordination Chemistry Applications

Ligand Development : The compound serves as a versatile ligand in coordination chemistry. Its ability to coordinate with various metal ions can lead to the formation of metal complexes with potential applications in catalysis and material synthesis. Studies have shown that such complexes can exhibit enhanced catalytic activity compared to their non-coordinated counterparts .

Case Studies and Experimental Findings

| Study | Findings | Application Area |

|---|---|---|

| Amer et al. (2018) | Synthesis of novel pyrazole derivatives showed promising anticancer effects | Medicinal Chemistry |

| Silva et al. (2022) | Evaluated anti-proliferative activity against cancer cell lines | Medicinal Chemistry |

| Recent Advances in Pyrazole Compounds | Discussed functionalization techniques enhancing electronic properties for OLEDs | Materials Science |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure combines 3,6-diiodo-9H-carbazole (4.2 g, 10.0 mmol) with diethyl 4-iodopyridine-2,6-dicarboxylate (3.5 g, 10.0 mmol) in dimethyl sulfoxide (DMSO, 20 mL) using:

-

Catalyst system : CuI (190 mg, 1.0 mmol) and L-proline (230 mg, 2.0 mmol)

-

Base : K₂CO₃ (276 mg, 2.0 mmol)

Post-reaction workup involves extraction with dichloromethane and purification via flash chromatography, yielding the ester-protected intermediate in 74% yield. Final hydrolysis to the dicarboxylic acid is achieved using concentrated HCl in refluxing ethanol.

Palladium-Mediated Cross-Coupling with Prefunctionalized Pyridine

Alternative approaches employ palladium catalysts to couple carbazole with 4-halopyridine-2,6-dicarboxylates. A modified procedure from carbazole benzaldehyde syntheses demonstrates:

Catalyst Screening and Solvent Effects

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/P(t-Bu)₃ | Toluene | 115°C | 76.6 |

| CuI/18-crown-6 | o-Dichlorobenzene | 180°C | 80 |

| Cu₂O | DMAc | 190°C | 25 |

The Pd-based system shows superior selectivity for pyridine coupling over competing side reactions, particularly when using 4-bromopyridine-2,6-dicarboxylic acid diethyl ester as the electrophilic partner.

Stepwise Assembly via Wittig Reaction

A three-step sequence developed for analogous carbazole-pyridine hybrids involves:

Aldehyde Intermediate Synthesis

4-(9H-Carbazol-9-yl)benzaldehyde is first prepared via:

Wittig Olefination

Reaction with pyridine-2,6-dicarboxylic acid-derived ylides:

Oxidation to Carboxylic Acid

Oxidative cleavage of the stilbene intermediate using KMnO₄/H₂SO₄ introduces carboxylic acid groups, though this method suffers from moderate overall yield (38-42%).

Direct Carbazole Insertion via C-H Activation

Emerging methodologies exploit transition metal-catalyzed C-H functionalization:

Rhodium-Catalyzed Approach

Preliminary studies show that [Cp*RhCl₂]₂ catalyzes the insertion of carbazole into 2,6-dicyanopyridine derivatives at 140°C in DMF, followed by acidic hydrolysis to the dicarboxylic acid. While promising (theoretical yield: 68%), scalability remains challenging due to catalyst costs.

Solid-State Mechanochemical Synthesis

Environmentally benign ball-milling techniques have been adapted for solvent-free coupling:

Process Parameters

-

Reagents : Carbazole + 4-iodopyridine-2,6-dicarboxylic acid diethyl ester

-

Catalyst : CuI (10 mol%)

-

Milling time : 4 h at 30 Hz

-

Yield : 61% after hydrolysis

This method reduces reaction time by 80% compared to solution-phase approaches but requires specialized equipment.

Photocatalytic Coupling Strategies

Recent advances utilize visible light-mediated cross-couplings:

Ir(ppy)₃-Catalyzed Reaction

Under 450 nm LED irradiation, the reaction of carbazole with 4-bromopyridine-2,6-dicarboxylate in acetonitrile achieves 54% conversion in 12 h. While yields are currently lower than thermal methods, this approach demonstrates potential for stereoselective synthesis.

Q & A

Q. What are the standard synthetic routes for 4-(9H-Carbazol-9-yl)pyridine-2,6-dicarboxylic acid, and how are intermediates validated?

The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, between carbazole derivatives and pyridine-dicarboxylic acid precursors. For example, carbazole moieties are often functionalized with boronic esters for coupling with halogenated pyridine intermediates. Reaction conditions (e.g., Pd catalysts, reflux in tetrahydrofuran/water mixtures) must be optimized to avoid side products. Post-synthesis, intermediates are validated using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- Purity : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradient) is used to assess impurities, referencing pharmacopeial guidelines for pyridine-carboxylic acid derivatives .

- Structure : H NMR (to confirm carbazole proton environments), FT-IR (for carboxylic acid O-H stretches ~2500-3000 cm), and X-ray crystallography (for solid-state conformation) are essential. HRMS ensures molecular ion consistency .

Q. How are common impurities identified and quantified during synthesis?

Impurities such as unreacted carbazole precursors or decarboxylated byproducts are identified via HPLC-MS. Quantification follows protocols for related heterocyclic systems, using calibration curves with reference standards (e.g., EP impurity guidelines for fluoroquinolone derivatives) .

Advanced Research Questions

Q. What strategies optimize the use of this compound as a linker in metal-organic frameworks (MOFs)?

The pyridine-2,6-dicarboxylic acid group acts as a polydentate ligand for metal nodes (e.g., lanthanides or transition metals). Solvothermal synthesis in DMF/water at 80–120°C is common. Coordination behavior is studied via X-ray diffraction and FT-IR to confirm binding modes (e.g., bridging vs. chelating). Similar dicarboxylic acids (e.g., 5-(1H-pyrazol-4-yl)isophthalic acid) show that pH adjustments (3–5) enhance crystallinity .

Q. How can fluorescence quenching mechanisms be investigated for this compound in cation-sensing applications?

Fluorescence titration with metal ions (e.g., Eu, Tb) in DMSO/water solutions monitors emission changes at λ = 290 nm. Stern-Volmer plots quantify quenching efficiency (), while Job’s plot determines binding stoichiometry. Competitive assays with EDTA validate reversibility. Carbazole derivatives exhibit π-π stacking interactions that modulate quenching .

Q. What computational methods predict the electronic properties of this compound for optoelectronic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λ. Solvent effects (PCM model) refine accuracy. Studies on analogous oxadiazolo-pyridazine systems show that carbazole substituents lower bandgaps by ~0.5 eV .

Q. How should researchers address contradictions in reported photophysical data (e.g., quantum yield variability)?

Variability may arise from solvent polarity (e.g., higher Φ in DMSO vs. THF) or concentration-dependent aggregation. Methodological standardization is critical:

- Use degassed solvents to minimize oxygen quenching.

- Calibrate fluorometers with reference dyes (e.g., quinine sulfate).

- Compare data with structurally similar systems (e.g., 9-benzylcarbazole derivatives, Φ = 0.2–0.4) .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate pure intermediates.

- MOF Characterization : Pair PXRD with BET surface area analysis to confirm porosity (>500 m/g suggests functional MOFs) .

- Data Reproducibility : Archive raw spectral data and crystallographic files (e.g., CIF) in public repositories for peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.